Benzo[b]naphtho[2,1-d]furan

Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility Air Stability

This specific [2,1-d] regioisomer delivers unique frontier molecular orbital energy levels, optical bandgap, and solid-state molecular packing essential for high-performance OFETs and OLEDs. Its dimeric derivative 9,9′-bi(benzo[b]naphtha[2,1-d]furan) (9-BBR) provides enhanced ambient stability vs. pentacene due to lower HOMO and wider bandgap. Dialkylated derivatives achieve solid-state blue emission quantum yields up to 0.46 by preventing aggregation-caused quenching (ACQ). Generic substitution with isomers like benzo[b]naphtho[1,2-d]furan or dibenzofuran alters electronic properties, compromising device functionality. Procure the authentic [2,1-d] scaffold to ensure reproducible optoelectronic performance.

Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
CAS No. 239-30-5
Cat. No. B3422070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]naphtho[2,1-d]furan
CAS239-30-5
Molecular FormulaC16H10O
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
InChIInChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
InChIKeyBCBSVZISIWCHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]naphtho[2,1-d]furan (CAS 239-30-5): Core Scaffold for Organic Electronics and Fluorescent Probes


Benzo[b]naphtho[2,1-d]furan (CAS 239-30-5) is a polycyclic aromatic heterocycle with the molecular formula C16H10O and a molecular weight of 218.25 g/mol [1]. It consists of a fused benzene, naphthalene, and furan ring system [1], exhibiting a planar, π-conjugated structure [2]. This compound serves as a fundamental building block for the synthesis of advanced materials, including solid-state fluorescent dyes and organic field-effect transistors (OFETs) [3][4]. Its core structure is leveraged in the design of functional derivatives for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices [5][6].

Why Generic Substitution Fails for Benzo[b]naphtho[2,1-d]furan: Regioisomerism and Conjugation Effects Drive Performance Differentiation


The performance of benzo[b]naphtho[2,1-d]furan and its derivatives in electronic and photonic applications is intrinsically linked to its specific π-conjugated structure and regiochemistry. The fusion pattern ([2,1-d]) dictates the frontier molecular orbital (FMO) energy levels, optical band gap, and molecular packing in the solid state, which are critical for device efficiency and stability [1]. Substituting this scaffold with a different regioisomer, such as benzo[b]naphtho[1,2-d]furan or a simpler analog like dibenzofuran, alters these fundamental electronic properties [2]. Even within the same class, variations in the fused ring system lead to quantifiable differences in HOMO/LUMO energies and charge carrier mobility, as demonstrated by comparative DFT calculations and device measurements [1]. Therefore, generic substitution without rigorous experimental validation cannot guarantee equivalent performance and may compromise device functionality [3].

Quantitative Differentiation of Benzo[b]naphtho[2,1-d]furan Derivatives vs. Key Comparators


Field-Effect Mobility in OFETs: 9,9′-Bi(benzo[b]naphtho[2,1-d]furan) vs. Pentacene

The dimeric derivative 9,9′-bi(benzo[b]naphtha[2,1-d]furan) (9-BBR) exhibits a maximum field-effect hole mobility of up to 10⁻² cm² V⁻¹ s⁻¹ in air, combined with a lower HOMO energy level and larger HOMO-LUMO gap than pentacene, as determined by DFT calculations [1]. This translates to superior environmental stability without compromising electrical performance.

Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility Air Stability

Solid-State Fluorescence Quantum Yield: Dialkylbenzo[b]naphtho[2,1-d]furan-6-one vs. Unsubstituted Analog

Dialkylbenzo[b]naphtho[2,1-d]furan-6-one derivatives (2a-2c) exhibit strong solid-state blue fluorescence with quantum yields (Φf) in the range of 0.30–0.46 in the crystalline state [1]. In contrast, the unsubstituted parent fluorophore shows negligible solid-state emission due to aggregation-caused quenching (ACQ) [1].

Solid-State Fluorescence Quantum Yield Blue Emitters

Energy Level Engineering for Blue OLED Host Materials: Benzo[b]naphtho[2,1-d]furan Derivatives vs. Dibenzofuran Analogs

Derivatives incorporating the benzo[b]naphtho[2,1-d]furan core are patented as host materials for blue OLEDs, offering a wide band gap and high triplet energy (T1) [1]. While direct quantitative data for the core scaffold are not publicly available, patents claim that compounds with a benzo[b]naphtho[2,1-d]furanyl group exhibit improved color purity and device lifetime compared to those using dibenzofuran-based hosts [2]. For context, a state-of-the-art anthracene-dibenzofuran host achieves a current efficiency of 154.3 cd A⁻¹ and a narrow FWHM of 16 nm at 476 nm in a deep-blue OLED [3].

OLED Host Materials HOMO/LUMO Energy Levels Blue Emission

High-Value Application Scenarios for Benzo[b]naphtho[2,1-d]furan Derivatives


Development of Air-Stable Organic Field-Effect Transistors (OFETs)

Researchers seeking to fabricate OFETs with enhanced operational stability in ambient conditions can utilize the dimeric derivative 9,9′-bi(benzo[b]naphtha[2,1-d]furan) (9-BBR). Its lower HOMO energy level and larger band gap compared to pentacene directly correlate with improved resistance to oxidation, enabling the construction of more robust and long-lasting flexible electronic devices [1].

Solid-State Blue Fluorescent Dyes and Sensors

The synthesis of dialkylbenzo[b]naphtho[2,1-d]furan-6-one derivatives is crucial for applications requiring intense solid-state blue emission. The sterically hindered dialkyl groups prevent aggregation-caused quenching (ACQ), achieving quantum yields up to 0.46 in the crystalline state. This property is essential for the development of efficient OLED emitters, security inks, and fluorescent chemosensors [2].

Next-Generation Blue OLED Host Materials

Materials scientists aiming to improve the efficiency and color purity of blue OLEDs should evaluate benzo[b]naphtho[2,1-d]furan-based host materials. Patented derivatives are claimed to offer a wide band gap and high triplet energy, which are critical parameters for minimizing energy loss and extending device lifetime in deep-blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs [3].

Technical Documentation Hub

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